
(2R,3S,4R,5R)-1-(3-((5-(4-Fluorophenyl)thiophen-2-yl)(hydroxy)methyl)-4-methylphenyl)-2,3,4,5,6-pentahydroxyhexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2R,3S,4R,5R)-1-(3-((5-(4-Fluorophenyl)thiophen-2-yl)(hydroxy)methyl)-4-methylphenyl)-2,3,4,5,6-pentahydroxyhexan-1-one is a complex organic molecule characterized by multiple stereocenters and functional groups This compound features a thiophene ring substituted with a fluorophenyl group, a hydroxy group, and a pentahydroxyhexanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R)-1-(3-((5-(4-Fluorophenyl)thiophen-2-yl)(hydroxy)methyl)-4-methylphenyl)-2,3,4,5,6-pentahydroxyhexan-1-one involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route might include:
Formation of the Thiophene Ring:
Coupling Reactions: The final step involves coupling the thiophene derivative with the pentahydroxyhexanone moiety under conditions that promote the formation of the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include:
Catalysis: Using catalysts to improve reaction rates and selectivity.
Flow Chemistry: Implementing continuous flow processes to enhance efficiency and safety.
Purification: Employing advanced purification techniques like chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S,4R,5R)-1-(3-((5-(4-Fluorophenyl)thiophen-2-yl)(hydroxy)methyl)-4-methylphenyl)-2,3,4,5,6-pentahydroxyhexan-1-one: can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes using reagents like chromium trioxide or pyridinium chlorochromate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of nitro, halogen, or other functional groups on the aromatic ring.
Aplicaciones Científicas De Investigación
(2R,3S,4R,5R)-1-(3-((5-(4-Fluorophenyl)thiophen-2-yl)(hydroxy)methyl)-4-methylphenyl)-2,3,4,5,6-pentahydroxyhexan-1-one:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving thiophene derivatives.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient due to its unique structural features.
Industry: Applications in materials science for the development of novel polymers or electronic materials.
Mecanismo De Acción
The mechanism of action of (2R,3S,4R,5R)-1-(3-((5-(4-Fluorophenyl)thiophen-2-yl)(hydroxy)methyl)-4-methylphenyl)-2,3,4,5,6-pentahydroxyhexan-1-one depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple hydroxy groups suggests potential for hydrogen bonding, which could influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,3S,4R,5R,6R)-3-({(2R,3R,4R,5S,6R)-3-Acetamido-4,5-dihydroxy-6-[(sulfooxy)methyl]tetrahydro-2H-pyran-2-yl}oxy)-6-{[(2S,3S,4S,5R,6S)-6-{[(2R,3S,4S,5R)-2-carboxy-4,6-dihydroxy-5-(sulfooxy)tetrahydro-2H-pyran-3-yl]oxy}-2-hydroxy-4-(sulfomethyl)-5-(sulfooxy)tetrahydro-2H-pyran-3-yl]oxy}-4,5-dihydroxytetrahydro-2H-pyran-2-carboxylic acid .
Uniqueness
The uniqueness of (2R,3S,4R,5R)-1-(3-((5-(4-Fluorophenyl)thiophen-2-yl)(hydroxy)methyl)-4-methylphenyl)-2,3,4,5,6-pentahydroxyhexan-1-one lies in its combination of a fluorophenyl-substituted thiophene ring with a pentahydroxyhexanone moiety. This structural arrangement provides a distinct set of chemical properties and potential biological activities that differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C24H25FO7S |
|---|---|
Peso molecular |
476.5 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-1-[3-[[5-(4-fluorophenyl)thiophen-2-yl]-hydroxymethyl]-4-methylphenyl]-2,3,4,5,6-pentahydroxyhexan-1-one |
InChI |
InChI=1S/C24H25FO7S/c1-12-2-3-14(20(28)23(31)24(32)22(30)17(27)11-26)10-16(12)21(29)19-9-8-18(33-19)13-4-6-15(25)7-5-13/h2-10,17,21-24,26-27,29-32H,11H2,1H3/t17-,21?,22-,23+,24+/m1/s1 |
Clave InChI |
SEDDNSIJRANHNF-KHJNTBEOSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)C(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(C2=CC=C(S2)C3=CC=C(C=C3)F)O |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)C(C(C(C(CO)O)O)O)O)C(C2=CC=C(S2)C3=CC=C(C=C3)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,8-dihydro-6H-[1,4]dioxepino[2,3-b]pyrazin-7-amine hydrochloride](/img/structure/B14886042.png)
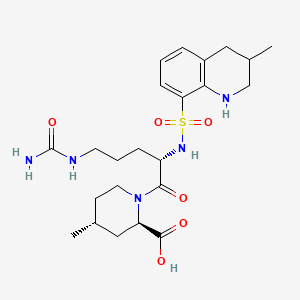
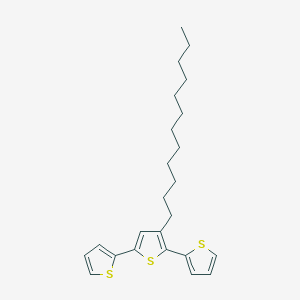
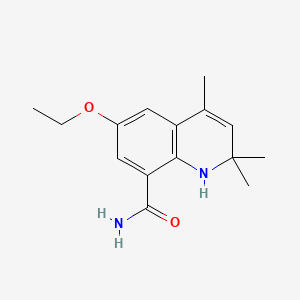
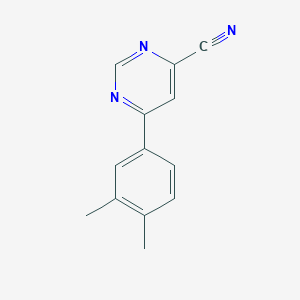
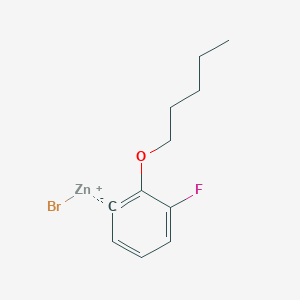
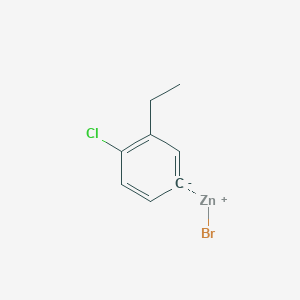
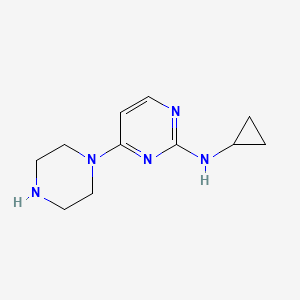
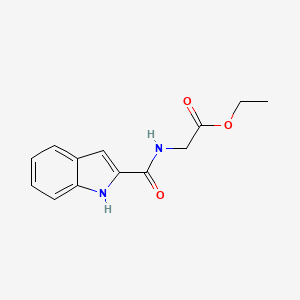
![6-({2-[(3-Chlorophenyl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B14886095.png)

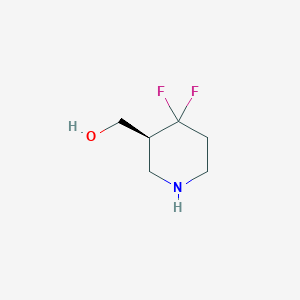
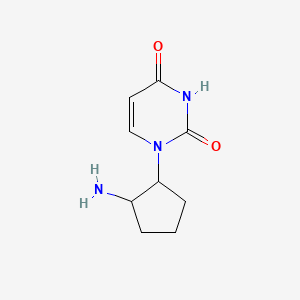
![3-Fluoro-4-[(n-hexyloxy)methyl]phenylZinc bromide](/img/structure/B14886116.png)
